![molecular formula C12H18ClN B1486472 [(2-Chlorophenyl)methyl](pentan-2-yl)amine CAS No. 1019488-56-2](/img/structure/B1486472.png)
[(2-Chlorophenyl)methyl](pentan-2-yl)amine
Overview
Description
Scientific Research Applications
Derivatization and Identification
(2-Chlorophenyl)methylamine and related compounds have been studied for their properties and applications, particularly in the context of forensic science and analytical chemistry. A notable application involves the identification and derivatization of selected cathinones. For example, Nycz et al. (2016) identified novel hydrochloride salts of cathinones and examined their properties through a combination of GC-MS, IR, NMR, electronic absorption spectroscopy, and single crystal X-ray diffraction methods. This study showcased the utility of derivatization reactions, such as thionation and amination, for identifying selected cathinones, which are synthetic stimulants (Nycz, Paździorek, Małecki, & Szala, 2016).
Synthesis and Characterization
Further research into the synthesis and characterization of compounds containing the (2-Chlorophenyl)methylamine structure has been conducted. For instance, studies have focused on the synthesis of psychotropic drugs and their characterization through various spectroscopic methods. An example includes the preparation of methyl-2 p-chlorophenyl-4 pentane diol 2,4 14C-4 (Rd 292-Fenpentadiol), a psychotropic drug, and its structural elucidation through methods like NMR and IR spectroscopy (Noel, Benakis, Valette, Herbert, & Pichat, 1972).
Pharmacological Applications
Compounds similar to (2-Chlorophenyl)methylamine have been explored for their pharmacological potential. For example, the synthesis and pharmacological evaluation of bifunctional analogs of pharmacodynamically active substances, including amidines and amines, have been reported. This line of research contributes to the development of new therapeutic agents with potential applications in treating various conditions (Hager & Liu, 1953).
Agricultural Applications
In the agricultural sector, research has been conducted on the effects of certain compounds, including those related to (2-Chlorophenyl)methylamine, on plant growth and disease resistance. For instance, the effects of paclobutrazol (a compound structurally related to (2-Chlorophenyl)methylamine) on the growth, water use, and response to drought of Colt Cherry rootstocks have been studied, illustrating the potential of such compounds in enhancing agricultural productivity and resilience to environmental stressors (Asamoah & Atkinson, 1985).
These studies highlight the diverse applications of (2-Chlorophenyl)methylamine and structurally related compounds in fields ranging from forensic science and analytical chemistry to pharmacology and agriculture. The ongoing research into these compounds continues to uncover their potential benefits and applications across various scientific disciplines.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]pentan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN/c1-3-6-10(2)14-9-11-7-4-5-8-12(11)13/h4-5,7-8,10,14H,3,6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMCIIVWUXGVIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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